7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
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Description
7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C25H16FNO6 and its molecular weight is 445.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
The study by Ahadi et al. (2020) details the modification of the quinolone-3-carboxylic acid scaffold, foundational in fluoroquinolones like ciprofloxacin, to create novel anticancer agents. By altering the 3-carboxylic functionality, they synthesized derivatives with significant activity against various cancer cells, demonstrating the potential of such modifications for anticancer applications. This research emphasizes the versatility of fluoroquinolone derivatives in targeting cancer, highlighting the compound's relevance in anticancer drug development (Ahadi et al., 2020).
Antimycobacterial Activities
Dinakaran et al. (2008) synthesized derivatives of 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid, evaluating their antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium smegmatis. Their findings present the compound 7l as notably potent against both standard and multi-drug resistant strains of Mycobacterium tuberculosis, offering a promising avenue for tuberculosis treatment research (Dinakaran et al., 2008).
Synthesis and Anticonvulsant Activity
Xie et al. (2005) explored the synthesis of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives, assessing their anticonvulsant activities. The study identified derivatives with potent efficacy, suggesting the chemical framework's potential in developing anticonvulsant drugs. This research underscores the compound's utility in the pharmacological modulation of convulsive disorders (Xie et al., 2005).
Photoinduced C-F Bond Cleavage Study
Fasani et al. (1999) investigated the photochemistry of fluorinated quinolone derivatives, focusing on their phototoxicity linked to heterolytic defluorination. This study provides insight into the photostability and photodegradation pathways of such compounds, relevant for understanding their behavior under light exposure and potential safety considerations in therapeutic applications (Fasani et al., 1999).
Properties
IUPAC Name |
7-(1,3-benzodioxole-5-carbonyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FNO6/c26-16-4-1-14(2-5-16)10-27-11-18(24(28)15-3-6-20-21(7-15)31-12-30-20)25(29)17-8-22-23(9-19(17)27)33-13-32-22/h1-9,11H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRJHPIAOCSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=CC5=C(C=C4C3=O)OCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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